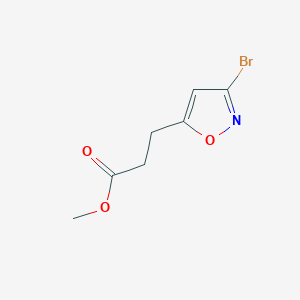
Methyl 3-(3-bromoisoxazol-5-yl)propanoate
Übersicht
Beschreibung
Methyl 3-(3-bromoisoxazol-5-yl)propanoate: is a chemical compound with the molecular formula C7H8BrNO3 and a molecular weight of 234.05 g/mol . This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(3-bromoisoxazol-5-yl)propanoate is used in the synthesis of more complex organic molecules and as a building block in organic synthesis. Biology: The compound is utilized in biological studies to understand the role of isoxazole derivatives in biological systems. Medicine: Industry: The compound is used in the chemical industry for the production of various intermediates and fine chemicals.
Wirkmechanismus
The mechanism by which Methyl 3-(3-bromoisoxazol-5-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(3-iodoisoxazol-5-yl)propanoate: Similar structure with iodine instead of bromine.
Methyl 3-(3-chloroisoxazol-5-yl)propanoate: Similar structure with chlorine instead of bromine.
Methyl 3-(3-fluoroisoxazol-5-yl)propanoate: Similar structure with fluorine instead of bromine.
Uniqueness: Methyl 3-(3-bromoisoxazol-5-yl)propanoate is unique due to its bromine atom, which imparts different chemical reactivity compared to its iodine, chlorine, and fluorine counterparts.
Eigenschaften
IUPAC Name |
methyl 3-(3-bromo-1,2-oxazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGGONYMVBNXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




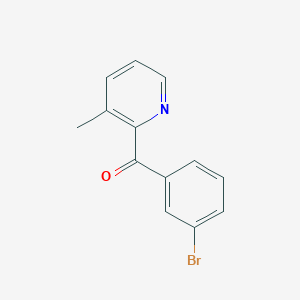
![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)
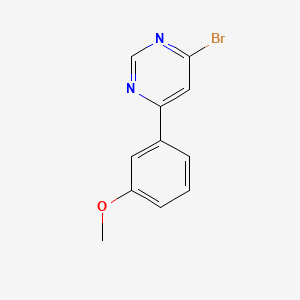

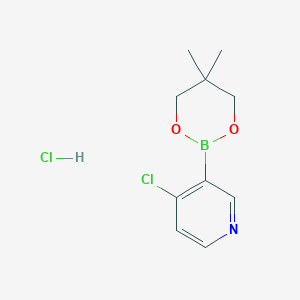

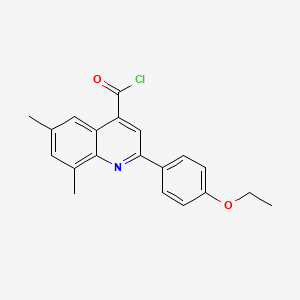

![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)

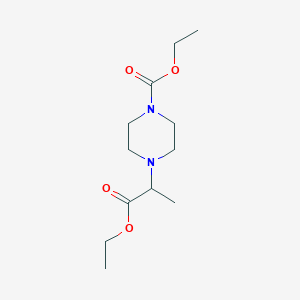
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)
